molecular formula C8H7NO B14024425 4-(Methoxy-D3)benzonitrile

4-(Methoxy-D3)benzonitrile

Cat. No.: B14024425
M. Wt: 136.17 g/mol
InChI Key: XDJAAZYHCCRJOK-FIBGUPNXSA-N
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Description

4-(Methoxy-d3)benzonitrile is a high-purity, deuterium-labeled stable isotope of 4-Methoxybenzonitrile, specifically deuterated at the methoxy group. With the CAS Registry Number 1404321-27-2 and a molecular formula of C8H4D3NO, it has a molecular weight of 136.17 g/mol . This compound is primarily utilized in isotopic labeling studies, where it serves as a critical tool for Nuclear Magnetic Resonance (NMR) spectroscopy . By incorporating a trideuterated methoxy group, it provides distinct spectroscopic signatures that allow researchers to track metabolic pathways, investigate molecular mechanisms, and analyze compound structures without interference from the common protonated form. The product is characterized by a purity of >=95% as determined by HPLC . To ensure stability and longevity, it is recommended that the compound be stored under refrigerated conditions (2-8°C) and has a defined shelf life of 12 months from the date of delivery . This chemical is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C8H7NO

Molecular Weight

136.17 g/mol

IUPAC Name

4-(trideuteriomethoxy)benzonitrile

InChI

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3/i1D3

InChI Key

XDJAAZYHCCRJOK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C#N

Canonical SMILES

COC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Methoxy-D3)benzonitrile typically follows a two-step process:

  • Formation of 4-(Methoxy-D3)benzaldehyde or its precursor
    The starting material is often 4-methoxybenzaldehyde or its derivatives, where the methoxy group is replaced by a deuterated methoxy group (OCD3). This can be achieved by methylation using deuterated methylating agents such as CD3I (methyl iodide-d3) in the presence of a base.

  • Conversion to this compound
    The aldehyde group is converted to the nitrile group through an oximation followed by dehydration or via direct cyanation methods.

One-Pot Oximation and Dehydration Method

A highly efficient and widely reported method for preparing 4-methoxybenzonitrile, adaptable for the deuterated analogue, is the one-pot synthesis involving oximation of 4-(methoxy-D3)benzaldehyde followed by dehydration to the nitrile. This method is described in patent CN101092377A and can be summarized as follows:

  • Step 1: Oximation
    4-(Methoxy-D3)benzaldehyde is reacted with an oximation agent such as oxammonium hydrochloride in an organic solvent (e.g., methylene dichloride) to form the intermediate oxime.

  • Step 2: Dehydration
    The oxime intermediate is dehydrated using a dehydrating agent such as thionyl chloride in the presence of a base like triethylamine to yield this compound.

  • Reaction Conditions and Yields
    The reaction is typically carried out at temperatures ranging from 0 to 35 °C with stirring times from 1 to 8 hours. The yield of the nitrile product is reported to be above 90%, with high purity (>99% by HPLC). The process avoids high temperatures and toxic cyanide salts, making it safer and more efficient.

Table 1. Typical Reaction Conditions and Yields for One-Pot Synthesis

Parameter Typical Value
Starting Material 4-(Methoxy-D3)benzaldehyde (500 mmol)
Oximation Agent Oxammonium hydrochloride (650 mmol)
Solvent Methylene dichloride (700 mL)
Base Triethylamine (750 mmol)
Dehydrating Agent Thionyl chloride (1000 mmol)
Temperature (Oximation) 25–35 °C
Temperature (Dehydration) 0–25 °C
Stirring Time 1–8 hours
Yield 91–93%
Purity (HPLC) 99.0–99.5%

Alternative Methods

  • Halogenated Aromatic Cyanation
    Earlier methods involved nucleophilic substitution of 4-halogenated anisoles with cyanide salts (e.g., nickel cyanide or sodium cyanide) at high temperatures (>150 °C). These methods are less favored due to toxicity and harsh conditions.

  • Phosphorus Oxychloride/DMF System
    Conversion of 4-methoxybenzamide to the nitrile using phosphorus oxychloride in DMF is reported to give high yields but involves expensive starting materials and hazardous reagents.

Synthesis of Deuterated Methoxy Group

To obtain the deuterated methoxy group (OCD3), methylation of the phenol or aldehyde precursor with deuterated methyl iodide (CD3I) in the presence of a strong base such as sodium hydride (NaH) is employed. This step ensures incorporation of three deuterium atoms into the methoxy substituent.

Scale-Up and Purification

The one-pot method has been successfully scaled to pilot scale (e.g., 20 kg of starting aldehyde) with consistent yields (~94%) and high purity. Purification typically involves neutralization, aqueous washes, drying, filtration, and evaporation to isolate the solid product.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Advantages Disadvantages
One-pot oximation-dehydration 4-(Methoxy-D3)benzaldehyde Oxammonium hydrochloride, thionyl chloride, triethylamine 0–35 °C, 1–8 h 91–94 99+ High yield, mild conditions, scalable Requires deuterated methylation step
Halogenated aromatic cyanation 4-halogenated anisole Nickel cyanide or sodium cyanide High temperature (>150 °C) Moderate Variable Direct cyanation Toxic reagents, harsh conditions
Phosphorus oxychloride/DMF 4-methoxybenzamide Phosphorus oxychloride, DMF Moderate temperature High High Simple reaction Expensive raw materials, hazardous reagents

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

    Reduction: Reduction can yield 4-methoxybenzylamine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

4-methoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The methoxy group and nitrile group play crucial roles in its reactivity, influencing the electron density and stability of the compound .

Comparison with Similar Compounds

4-Methoxybenzonitrile (Non-Deuterated Analog)

  • Molecular Formula: C₈H₇NO.
  • Key Differences: The non-deuterated analog lacks isotopic labeling, leading to distinct mass spectrometry profiles. For example, the HRMS of 4-(Methoxy-D3)benzonitrile shows a mass shift (+3 Da) and a 40 ppm error due to deuterium . Applications: 4-Methoxybenzonitrile is a precursor in organic synthesis, whereas its deuterated counterpart is specialized for analytical precision .
Property This compound 4-Methoxybenzonitrile
Molecular Weight (g/mol) 137.08 133.15
HRMS (M+H⁺) 137.07887 134.0606
Key Application Isotopic internal standard Synthetic intermediate

4-Formyl-3-methoxybenzonitrile

  • Molecular Formula: C₉H₇NO₂.
  • Structural Features : Contains a formyl (-CHO) group at the 4-position and a methoxy group at the 3-position.
  • Applications : Used as a building block for pharmaceuticals and agrochemicals due to its reactive aldehyde group .
  • Comparison : Unlike this compound, this compound’s formyl group enables further functionalization (e.g., condensation reactions), making it versatile in drug discovery .
Property This compound 4-Formyl-3-methoxybenzonitrile
Functional Groups -CN, -OCD₃ -CN, -OCH₃, -CHO
Boiling Point Not reported 318.2°C
Key Reactivity Isotopic stability Aldehyde-mediated synthesis

Cytotoxic Benzonitrile Derivatives (Letrozole Analogs)

  • Examples :
    • 1c : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile.
    • 1h : 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile.
  • Activity : Compound 1c inhibits MCF-7 and MDA-MB-231 cancer cells (IC₅₀ < 10 µM), while 1h targets T47D cells .
  • Comparison: this compound lacks the triazole and ethenyl substituents critical for cytotoxic activity.

Nonlinear Optical (NLO) Benzonitrile Derivatives

  • Example : 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile.
  • Property : Exhibits a high second-harmonic scattering hyperpolarizability (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹), surpassing dibenzylideneacetone derivatives .
  • Substituents like ethynyl-oxazole enhance π-conjugation, critical for optical properties .

Isotopic Labeling Advantages

This compound’s deuterium substitution minimizes measurement errors in GC-MS by providing a stable internal reference. For example, in lignin analysis, it reduces variability compared to non-deuterated standards like 4-methoxybenzoic acid . This precision is absent in most benzonitrile analogs used in synthesis or pharmacology.

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